4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol
Description
4-(4-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol (CAS: 879473-36-6) is a heterocyclic compound featuring a benzo[d]thiazole core fused to a 5-methylpyrazole moiety, which is further substituted with a 2-methyl-resorcinol (1,3-dihydroxybenzene) group. The benzo[d]thiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The compound’s structural complexity arises from the conjugation of electron-rich aromatic systems and hydrogen-bonding hydroxyl groups, which may enhance its binding affinity to biological targets . Its synthesis typically involves condensation reactions between benzo[d]thiazole-2-amine derivatives and pyrazole intermediates under basic conditions, followed by regioselective functionalization .
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-9-13(22)8-7-11(17(9)23)16-15(10(2)20-21-16)18-19-12-5-3-4-6-14(12)24-18/h3-8,22-23H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNNTQWGVTYNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Cyclization
A streamlined approach combines benzothiazole formation and pyrazole cyclization:
Suzuki-Miyaura Coupling
For advanced functionalization:
- Couple pyrazole boronic ester (1.0 equiv) with brominated dihydroxybenzene (1.1 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (Yield: 68%).
Characterization and Analytical Data
Spectroscopic Profiling
Crystallographic Data
Single-crystal X-ray diffraction confirms planar geometry between pyrazole and benzothiazole (torsion angle: 4.76°). Hydrogen bonding (O–H···N: 2.904 Å) stabilizes the dihydroxybenzene motif.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low regioselectivity in pyrazole formation | Use tert-butyl hydrazine for directed cyclization |
| Oxidation of dihydroxybenzene | Employ acetyl protection before coupling |
| Poor solubility in coupling reactions | Switch to DMAc with 18-crown-6 additive |
Chemical Reactions Analysis
Types of Reactions
4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its biological activity, particularly as an inhibitor in various enzymatic pathways.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The benzo[d]thiazole moiety has been linked to the inhibition of cancer cell proliferation, making it a candidate for further development as a chemotherapeutic agent. In studies, compounds with similar structures have shown efficacy against multiple cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted that derivatives containing chlorine substituents exhibited heightened toxicity against six different bacterial species, suggesting potential use in developing new antibacterial agents .
Enzyme Inhibition
The compound's structure allows it to interact with key enzymes involved in disease processes. For instance, it may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer progression. Targeting this enzyme can lead to therapeutic interventions in diseases characterized by chronic inflammation and tumor growth .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science.
Polymer Chemistry
The incorporation of benzo[d]thiazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into polymer composites suggests that these compounds can be utilized as additives to improve performance characteristics in various industrial applications.
Fluorescent Materials
Due to the unique electronic properties of the pyrazole and thiazole rings, this compound may also find applications in the development of fluorescent materials for sensors and imaging technologies. The ability to tune fluorescence properties through structural modifications opens avenues for innovative applications in optoelectronics.
Case Studies
- Anticancer Compound Development :
- Antimicrobial Testing :
- Polymer Composite Research :
Mechanism of Action
The mechanism of action of 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The benzothiazole and pyrazole moieties are known to interact with proteins and nucleic acids, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the pyrazole, benzene, or heterocyclic moieties. Key comparisons include:
Key Observations :
- Benzo[d]thiazole vs.
- Resorcinol Substituent: The 2-methyl-1,3-dihydroxybenzene moiety may improve solubility and hydrogen-bonding interactions compared to non-hydroxylated analogues (e.g., phenyl or propynyl derivatives) .
- Pyrazole Modifications : Substituents at the pyrazole N1 position (e.g., propynyl in vs. benzo[d]thiazole in the target compound) significantly alter steric and electronic profiles, impacting target selectivity .
Biological Activity
The compound 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol, also known by its CAS number 385424-29-3, has garnered attention in recent years for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
- Molecular Formula : C18H15N3O2S
- Molecular Weight : 337.4 g/mol
- CAS Number : 385424-29-3
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that related compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 1.6 mg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.6 |
| Escherichia coli | 1.6 |
| Bacillus subtilis | 0.833 |
Cytotoxicity and Anticancer Potential
The compound's structural features suggest potential anticancer properties. Studies on related benzothiazole derivatives have reported cytotoxic effects against leukemia cell lines and solid tumor-derived cell lines . The mechanism often involves the induction of apoptosis in cancer cells, which is attributed to the interaction with specific cellular pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, compounds similar to this compound have shown anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Compounds with similar structures have been found to inhibit COX enzymes, which are involved in the inflammatory response.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : The activation of apoptotic pathways contributes to the cytotoxic effects observed in cancer cell lines.
Case Studies
A notable study involved synthesizing a series of benzothiazole-pyrazole hybrids, including the compound . The synthesized compounds were tested for their antibacterial and anticancer activities, revealing promising results that warrant further investigation into their therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with 4-(benzo[d]thiazol-2-yl)benzenamine reacting with aryl isothiocyanates to form thiourea intermediates, followed by acid-catalyzed cyclization to generate the pyrazole-thiazole core .
- Reagent optimization : Use dimethyl sulfoxide (DMSO) or ethanol as solvents, with acid/base catalysts depending on the step (e.g., glacial acetic acid for cyclization) .
- Monitoring : Employ TLC or HPLC to track reaction progress and minimize by-products .
- Yield enhancement : Microwave-assisted synthesis (80–120°C, 4–6 hours) can improve efficiency compared to traditional thermal methods .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR analysis : Use - and -NMR to confirm aromatic proton environments (e.g., pyrazole C-H at δ 6.8–7.2 ppm and benzo[d]thiazol protons at δ 7.5–8.3 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H] peak matching theoretical mass within 2 ppm error) .
- IR spectroscopy : Identify functional groups (e.g., phenolic -OH stretch at ~3400 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zones of inhibition compared to standard antibiotics .
- Anticancer assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme inhibition : Test against COX-2 or kinases using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like EGFR or tubulin, focusing on hydrogen bonds with the pyrazole-thiazole core and hydrophobic interactions with methyl/benzene groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity using descriptors like logP and polar surface area .
Q. What strategies minimize by-products during synthesis, and how can reaction pathways be optimized?
- Methodology :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, reducing side reactions .
- Solvent selection : Use DMF or THF for better solubility of intermediates, reducing unreacted starting material .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology :
- Comparative assays : Replicate studies under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .
- Meta-analysis : Pool data from structurally analogous compounds (e.g., thiazolidinone-pyrazole hybrids) to identify trends in SAR .
- Dose-response validation : Test conflicting activity claims across a wider concentration range (e.g., 0.1–100 µM) to confirm dose dependency .
Notes
- Methodological Depth : Emphasized reproducible protocols (e.g., NMR parameters, assay conditions).
- Advanced Tools : Highlighted ICReDD’s computational-experimental feedback loop for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
